3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one
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Overview
Description
3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzopyran core with iodine, methoxy, and isopropoxy substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran precursor.
Iodination: Introduction of the iodine atom at the 3-position can be achieved using iodine or an iodine-containing reagent under appropriate conditions.
Methoxylation: The methoxy groups at the 5 and 6 positions are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Isopropoxylation: The isopropoxy group at the 7-position is introduced using isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the desired scale, batch or continuous flow processes can be employed.
Catalysts and Reagents: Use of efficient catalysts and reagents to ensure high yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of deiodinated or demethylated derivatives.
Substitution: Formation of new derivatives with different substituents at the 3-position.
Scientific Research Applications
3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its effects on various biological systems, including its antiproliferative and anti-inflammatory properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5,6,7-trimethoxy-4H-chromen-4-one
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-1-benzopyran-4-one
Uniqueness
3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzopyran derivatives.
Properties
CAS No. |
870480-13-0 |
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Molecular Formula |
C14H15IO5 |
Molecular Weight |
390.17 g/mol |
IUPAC Name |
3-iodo-5,6-dimethoxy-7-propan-2-yloxychromen-4-one |
InChI |
InChI=1S/C14H15IO5/c1-7(2)20-10-5-9-11(12(16)8(15)6-19-9)14(18-4)13(10)17-3/h5-7H,1-4H3 |
InChI Key |
TWFJBYDLYAZWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C2C(=C1)OC=C(C2=O)I)OC)OC |
Origin of Product |
United States |
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